molecular formula C12H10O2S B13199002 3-(2-Methylthiophen-3-yl)benzoic acid

3-(2-Methylthiophen-3-yl)benzoic acid

Cat. No.: B13199002
M. Wt: 218.27 g/mol
InChI Key: OVFGCBNXPBPPIG-UHFFFAOYSA-N
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Description

3-(2-Methylthiophen-3-yl)benzoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring in this compound imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylthiophen-3-yl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and continuous flow processes to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylthiophen-3-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 3-(2-Methylthiophen-3-yl)benzyl alcohol or 3-(2-Methylthiophen-3-yl)benzaldehyde.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-(2-Methylthiophen-3-yl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylthiophen-2-yl)benzoic acid
  • 2-Methyl-3-(2-methylthiophen-3-yl)benzoic acid
  • 3-(5-Nitrothiophen-2-yl)benzoic acid
  • 3-(5-Cyanothiophen-2-yl)benzoic acid

Uniqueness

3-(2-Methylthiophen-3-yl)benzoic acid is unique due to the specific position of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

3-(2-methylthiophen-3-yl)benzoic acid

InChI

InChI=1S/C12H10O2S/c1-8-11(5-6-15-8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

OVFGCBNXPBPPIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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